Angoroside C
Overview
Description
Angoroside C is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. It is known for its various pharmacological properties, including preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and exhibiting anti-platelet aggregation, hepatoprotective, and anti-nephritis effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angoroside C is typically extracted from the dried roots of Scrophularia ningpoensis Hemsl. The extraction process involves using solvents such as methanol or ethanol to obtain the crude extract, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant source. The process includes drying the roots, grinding them into a fine powder, and then using solvents for extraction. The extract is then subjected to purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Angoroside C undergoes various chemical reactions, including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation .
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or enzymatic conditions to break down the glycosidic bonds.
Reduction: Utilizes reducing agents like sodium borohydride.
Hydroxylation and Methylation: Often involve specific enzymes or chemical reagents to introduce hydroxyl or methyl groups.
Sulfation and Gluconylation: Require sulfating or gluconylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various metabolites of this compound, such as ferulic acid, which is an active metabolite .
Scientific Research Applications
Angoroside C has a wide range of scientific research applications:
Mechanism of Action
Angoroside C exerts its effects through various molecular targets and pathways:
Cardiovascular Protection: It prevents ventricular remodeling and reduces pulmonary edema by modulating signaling pathways involved in cardiac function.
Anti-inflammatory Effects: It inhibits the production of inflammatory mediators and reduces oxidative stress.
Hepatoprotective Effects: It protects liver cells from damage by enhancing antioxidant defenses and reducing inflammation.
Comparison with Similar Compounds
- Sibirioside A
- Acteoside
- Harpagoside
- Cinnamic acid
Angoroside C stands out for its diverse therapeutic potential and its role in traditional Chinese medicine.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXMRBGMLHBBQ-DQTDZZOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115909-22-3 | |
Record name | Angoroside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ANGOROSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological effects of Angoroside C?
A1: this compound, a phenylpropanoid glycoside, exhibits a range of pharmacological activities. Notably, it has demonstrated potential in preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and inhibiting platelet aggregation. [, , ] Moreover, research suggests hepatoprotective and anti-nephritic properties. []
Q2: How does this compound exert its anti-inflammatory effects?
A2: Studies suggest that this compound's anti-inflammatory action might stem from its ability to scavenge oxygen radicals. [] Research using activated human neutrophils indicated that this compound dose-dependently inhibited the total reactive oxygen species (ROS) generation induced by fMLF. []
Q3: Does this compound possess any protective effects against chemically induced liver damage?
A3: Yes, in vitro studies using HepG2 cells indicate that this compound exhibits hepatoprotective effects against ethanol-induced hepatotoxicity. []
Q4: Has this compound demonstrated any potential in treating metabolic disorders like diabetes?
A4: While this compound itself hasn't been directly studied for antidiabetic effects, research using the traditional Chinese medicine formula Zeng Ye Tang, which contains this compound, suggests potential. [] Further investigation is needed to understand its specific role.
Q5: What is the oral bioavailability of this compound?
A6: Studies in rats have shown that this compound has a low oral bioavailability of approximately 2.1%. []
Q6: How is this compound absorbed and distributed in the body?
A7: this compound is absorbed extremely quickly after oral administration, with a Tmax of 15 minutes. [] It is extensively distributed in major organs, including the liver, heart, spleen, lung, kidney, and brain. [] The highest concentration is observed in the lungs 15 minutes post-oral administration. []
Q7: What are the primary metabolic pathways of this compound?
A8: Research indicates that this compound undergoes extensive metabolism via hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation. [] One identified metabolite is the active compound Ferulic acid. [, ]
Q8: How is this compound eliminated from the body?
A9: While its metabolites are primarily eliminated through urine, further research is needed to fully understand the excretion pathways of this compound. []
Q9: Does the presence of atherosclerosis impact the pharmacokinetics of this compound?
A10: Yes, studies comparing the pharmacokinetics of this compound in normal and atherosclerosis mice models revealed significant differences in specific parameters like AUC and CLz/F. [] This suggests that the pathological state of atherosclerosis can alter the pharmacokinetic behavior of this compound.
Q10: What is the molecular formula and weight of this compound?
A10: The molecular formula of this compound is C34H42O18, and its molecular weight is 742.67 g/mol.
Q11: What spectroscopic techniques are used to characterize this compound?
A12: Common spectroscopic methods employed for structural elucidation of this compound include Electrospray Ionization Mass Spectrometry (ESI-MSn), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , ]
Q12: Are there any known structural analogs of this compound with similar biological activity?
A13: Yes, Isothis compound, isolated from Scrophularia scorodonia roots, is a structural analog of this compound. [] While its biological activity hasn't been extensively explored, its structural similarity to this compound suggests potential for shared pharmacological properties.
Q13: How stable is this compound under different storage conditions?
A14: While detailed stability data for this compound is limited in the provided research, one study mentions its stability under "multiple storage and process conditions" without specifying further. []
Q14: What analytical techniques are commonly used to quantify this compound in biological samples?
A16: Several analytical methods have been developed for the quantification of this compound, with High-Performance Liquid Chromatography coupled with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prevalent. [, , , , , , ]
Q15: Are there any challenges associated with the extraction and analysis of this compound?
A17: The analysis of this compound, especially in complex matrices like traditional Chinese medicine preparations, can be challenging due to its low concentration and the presence of structurally similar compounds. [] Development of sensitive and selective analytical methods is crucial for accurate quantification.
Q16: Has any research explored the environmental impact and degradation of this compound?
A16: None of the provided research delved into the environmental impact or degradation pathways of this compound. Further studies are necessary to understand its fate and effects in the environment.
Q17: In which traditional Chinese medicine formulations is this compound found?
A19: this compound is a key bioactive component in several traditional Chinese medicine formulas, including Scrophularia ningpoensis Hemsl., Xuanbo Shuangsheng Granule, Simiao Yong'an Decoction, Xueshuantong Capsule, and Zeng Ye Tang. [, , , , ]
Q18: How does the processing of Scrophularia ningpoensis Hemsl. affect this compound content?
A20: Research indicates that different processing methods of Scrophularia ningpoensis Hemsl. significantly influence the content of this compound. [, ] For instance, "sweating" resulted in lower levels compared to "steaming" and "slice-drying." []
Q19: Does the geographical origin of Scrophularia ningpoensis Hemsl. impact this compound levels?
A21: While geographical origin plays a role, studies using chemometric analysis suggest that the plant variety has a more pronounced effect on the levels of this compound and other bioactive constituents in Scrophularia ningpoensis Hemsl. []
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